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molecular formula C8H12N2O3 B1611325 ETHYL 5-AMINO-2-ETHYLOXAZOLE-4-CARBOXYLATE CAS No. 86186-69-8

ETHYL 5-AMINO-2-ETHYLOXAZOLE-4-CARBOXYLATE

Cat. No. B1611325
M. Wt: 184.19 g/mol
InChI Key: SBLSFVDVLXXQSQ-UHFFFAOYSA-N
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Patent
US04380641

Procedure details

To 9.9 g. 2-ethyl-4-carbethoxy-5-aminooxazole hydrochloride was added 90 ml. dichloromethane and 30 ml. saturated sodium bicarbonate solution. Sodium carbonate was then added to the solution until the pH was approximately 9. The aqueous layer was extracted with CH2Cl2, dried over anhydrous magnesium sulfate, and concentrated. The solid was recrystallized from ethanol to yield 5.8 g. The structure was verified by NMR.
Name
2-ethyl-4-carbethoxy-5-aminooxazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:4]1[O:5][C:6]([NH2:14])=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1)[CH3:3].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[CH2:2]([C:4]1[O:5][C:6]([NH2:14])=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1)[CH3:3] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
2-ethyl-4-carbethoxy-5-aminooxazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)C=1OC(=C(N1)C(=O)OCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield 5.8 g

Outcomes

Product
Name
Type
Smiles
C(C)C=1OC(=C(N1)C(=O)OCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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